molecular formula C16H12ClNO B1327582 3-(4-Chlorophenyl)-4'-cyanopropiophenone CAS No. 898787-70-7

3-(4-Chlorophenyl)-4'-cyanopropiophenone

Cat. No. B1327582
CAS RN: 898787-70-7
M. Wt: 269.72 g/mol
InChI Key: ZBMOXMDLHXZSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4'-cyanopropiophenone (4-CPCP) is an organic compound belonging to the class of phenylpropanoid derivatives. It is an important intermediate in the synthesis of a variety of organic compounds and has been widely studied for its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. 4-CPCP is a colorless, crystalline solid with a molecular weight of 230.7 g/mol. It is soluble in most organic solvents and has a melting point of 120°C.

Scientific Research Applications

Antiparasitic Activity

The compound has been studied for its potential as an antiparasitic agent, particularly against Toxoplasma gondii . This protozoan parasite causes toxoplasmosis, which is a significant health concern worldwide. Derivatives of 3-(4-Chlorophenyl)-4’-cyanopropiophenone, such as thiazolidin-4-one derivatives, have shown promising anti-T. gondii activity .

Antimicrobial Properties

Isoxazoline derivatives synthesized from 3-(4-Chlorophenyl)-4’-cyanopropiophenone have exhibited a broad spectrum of biological properties, including antibacterial and antimicrobial effects. These properties make them valuable in the development of new antimicrobial agents .

Anti-Inflammatory Uses

Compounds bearing an isoxazoline moiety, which can be synthesized from 3-(4-Chlorophenyl)-4’-cyanopropiophenone, are known for their anti-inflammatory properties. This makes them potential candidates for the treatment of inflammatory diseases .

Anticancer Research

The isoxazoline derivatives of 3-(4-Chlorophenyl)-4’-cyanopropiophenone are also being explored for their anticancer activities. Their ability to inhibit the growth of cancer cells is an area of significant interest in oncological research .

Antidiabetic Applications

Research has indicated that isoxazoline compounds derived from 3-(4-Chlorophenyl)-4’-cyanopropiophenone may have antidiabetic effects. This opens up possibilities for their use in managing diabetes mellitus .

Anti-Alzheimer’s Research

The same isoxazoline derivatives are being investigated for their potential use in treating Alzheimer’s disease. Their interaction with biological pathways relevant to Alzheimer’s could lead to new therapeutic approaches .

Chemical Synthesis and Catalysis

3-(4-Chlorophenyl)-4’-cyanopropiophenone can be used in various chemical synthesis processes, including catalytic reactions that form complex organic compounds. It serves as a building block in organic synthesis.

Material Science

The compound’s derivatives have been utilized in material science, particularly in the synthesis of novel crystals with specific structural properties. These materials can have applications in electronics and photonics .

properties

IUPAC Name

4-[3-(4-chlorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMOXMDLHXZSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644467
Record name 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4'-cyanopropiophenone

CAS RN

898787-70-7
Record name 4-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.